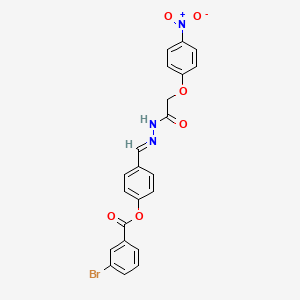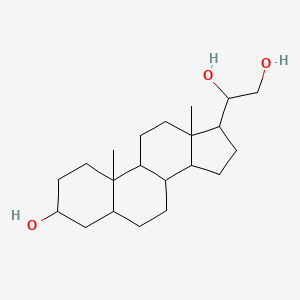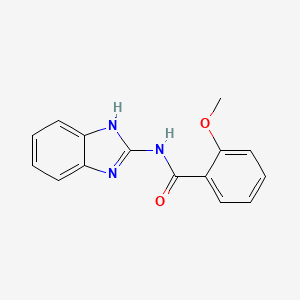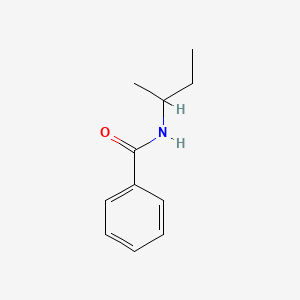
2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol is an organic compound that belongs to the class of halogenated phenols. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of bromine, chlorine, and phenyl groups in its structure suggests potential biological activity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the phenol ring.
Schiff Base Formation: Reaction of 3-chloro-2-methyl-aniline with a suitable aldehyde to form the imine (Schiff base).
Coupling Reaction: Coupling of the brominated phenol with the Schiff base under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the imine group.
Substitution: Halogen atoms in the compound can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce a range of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol could have several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its halogenated structure.
Biological Studies: Investigation of its biological activity, including antimicrobial or anticancer properties.
Materials Science: Use in the synthesis of novel materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors, leading to changes in cell signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dibromo-6-((2-chloro-phenylimino)-methyl)-phenol
- 2,4-Dibromo-6-((4-chloro-2-methyl-phenylimino)-methyl)-phenol
- 2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol
Uniqueness
The uniqueness of 2,4-Dibromo-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol lies in its specific halogenation pattern and the presence of the imine group, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C14H10Br2ClNO |
|---|---|
Molekulargewicht |
403.49 g/mol |
IUPAC-Name |
2,4-dibromo-6-[(3-chloro-2-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H10Br2ClNO/c1-8-12(17)3-2-4-13(8)18-7-9-5-10(15)6-11(16)14(9)19/h2-7,19H,1H3 |
InChI-Schlüssel |
ISOXAQLFOKUISJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)N=CC2=C(C(=CC(=C2)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
![13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one](/img/structure/B11991697.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991705.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)







